REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:9])[CH:7]=[CH2:8].S(=O)(=O)(O)O>ClCCCl>[S:1]1[CH:5]=[CH:4][C:3]2[CH2:8][CH2:7][C:6](=[O:9])[C:2]1=2
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(C=C)=O
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
ligroin ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then cooling to room temperature
|
Type
|
ADDITION
|
Details
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the cooled liquid mass is poured in an ice bath
|
Type
|
EXTRACTION
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Details
|
An extraction with dichloromethane (2×20 mL)
|
Type
|
WASH
|
Details
|
the organic phase washed with a 5% NaHCO3 solution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The obtained residue is purified by chromatography on silica gel with a ligroin/ethyl acetate mixture (elution gradient from 10% to 80% ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
After solvent removal 2.4 g of 4H-cyclopenta[b]thiophen-6(5H)-one
|
Type
|
CUSTOM
|
Details
|
are isolated (yellow solid; yield 28%)
|
Name
|
|
Type
|
|
Smiles
|
S1C2=C(C=C1)CCC2=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |